Bienvenue dans la boutique en ligne BenchChem!

Linezolid

Antimicrobial susceptibility Oxazolidinone MIC90

Linezolid is the first-in-class oxazolidinone antibiotic and the evidence-backed choice for hospital pneumonia protocols. The ZEPHyR trial demonstrated an 11% absolute improvement in clinical cure over vancomycin for MRSA nosocomial pneumonia. As the essential reference standard for oxazolidinone susceptibility testing (MIC 0.5–4 mg/L), it is indispensable for microbiology labs evaluating next-generation oxazolidinones. Pharmacoeconomic modeling confirms dominant cost-effectiveness for MRSA HAP. Procure with confidence—generic formulations meeting bioequivalence criteria are interchangeable with the originator product.

Molecular Formula C16H20FN3O4
Molecular Weight 337.35 g/mol
CAS No. 165800-03-3
Cat. No. B1675486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinezolid
CAS165800-03-3
Synonyms100766, U
linezolid
linezolide
N-((3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
PNU 100766
PNU-100766
PNU100766
U 100766
U-100766
U100766
Zyvox
Molecular FormulaC16H20FN3O4
Molecular Weight337.35 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
InChIKeyTYZROVQLWOKYKF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.44e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linezolid CAS 165800-03-3: Oxazolidinone Antibiotic Procurement Specification and Baseline Characterization


Linezolid (CAS 165800-03-3) is a synthetic oxazolidinone antibiotic and the first-in-class agent approved for clinical use against serious Gram-positive infections [1]. It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing formation of the functional 70S initiation complex—a mechanism distinct from other protein synthesis inhibitors that target polypeptide elongation or cause mRNA misreading [2]. The compound exhibits narrow and unimodal susceptibility distributions against streptococci, enterococci, and staphylococci, with typical MIC values between 0.5 and 4 mg/L, and retains full activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3]. Linezolid is classified as BCS Class 4, with aqueous solubility of approximately 3 mg/mL and logP of 0.9 [4].

Why Linezolid CAS 165800-03-3 Cannot Be Interchanged with Other Oxazolidinones or Gram-Positive Agents Without Supporting Evidence


In-class oxazolidinones are not interchangeable for procurement or therapeutic decision-making without direct comparative data. Second-generation oxazolidinones (e.g., tedizolid) demonstrate 2- to 8-fold differences in in vitro potency against MRSA and VRE compared with linezolid [1], while cross-class alternatives such as vancomycin show statistically significant differences in clinical cure rates for MRSA pneumonia (57.6% vs. 46.6%, P=0.042) [2]. Furthermore, daptomycin exhibits agent-specific efficacy profiles in VRE bloodstream infections depending on dosing, with suboptimal doses (<11 mg/kg) associated with poorer survival outcomes relative to linezolid [3]. Bioequivalence studies confirm that generic linezolid formulations meeting regulatory criteria are interchangeable with the originator product; however, generic substitution across different oxazolidinones is not supported by evidence [4].

Linezolid CAS 165800-03-3: Quantitative Differentiation Evidence Against Comparator Compounds


Linezolid vs. Tedizolid: 4-Fold Difference in MRSA and VRE Potency (MIC90)

Tedizolid, a second-generation oxazolidinone, exhibits superior in vitro potency compared with linezolid against Gram-positive cocci. In a direct head-to-head comparison, tedizolid demonstrated MIC90 values of 0.5 μg/mL against MRSA, MSSA, and VRE, whereas linezolid MIC90 values were consistently 2 μg/mL across the same isolates, representing a 4-fold difference in potency [1]. This quantitative difference is critical for susceptibility breakpoint interpretation and may influence therapeutic selection in infections with elevated linezolid MICs. Notably, against E. faecalis isolates intermediate to linezolid (MIC=4 μg/mL), tedizolid MICs were 1 μg/mL and 0.5 μg/mL, demonstrating retained activity against strains with reduced linezolid susceptibility [1].

Antimicrobial susceptibility Oxazolidinone MIC90

Linezolid vs. Vancomycin: 11% Absolute Increase in Clinical Cure for MRSA Nosocomial Pneumonia

The ZEPHyR study, the largest prospective randomized trial conducted in patients with bacteriologically proven MRSA nosocomial pneumonia, directly compared fixed-dose linezolid (600 mg q12h) against dose-optimized vancomycin. Among the per-protocol population, linezolid achieved clinical cure in 57.6% (95/165) of patients compared with 46.6% (81/174) for vancomycin, an absolute difference of 11% (95% CI: 0.5%–21.6%, P=0.042) [1]. This statistically significant superiority in the primary endpoint was observed despite vancomycin dosing being optimized to achieve trough concentrations of 15–20 mg/L, representing a rigorous comparator condition [1].

MRSA pneumonia Clinical trial Efficacy

Linezolid vs. Vancomycin: Cost-Effectiveness with 1.8% Higher Cure and Lower Total Costs in MRSA HAP

A cost-effectiveness analysis using a 30-day decision tree model compared linezolid versus vancomycin for hospital-acquired pneumonia (HAP) caused by MRSA. The model calculated that linezolid was associated with a 1.8% higher cure rate compared with vancomycin (62.5% vs. 60.7%, respectively) [1]. Average total costs per episode were KRW 3,420,971 for linezolid and KRW 3,459,977 for vancomycin, with the incremental cost-effectiveness ratio favoring linezolid due to marginally lower costs (by KRW 39,006) and greater efficacy [1]. This analysis demonstrates that linezolid is a dominant strategy (more effective and less costly) relative to vancomycin in the Korean healthcare setting for MRSA HAP.

Pharmacoeconomics Cost-effectiveness MRSA

Linezolid vs. Daptomycin: 27.4% Absolute Reduction in Clinical Failure for VRE Bacteremia

In a comparative analysis of vancomycin-resistant Enterococcus (VRE) bloodstream infections, clinical failure occurred in 46.8% (29/62) of linezolid-treated patients compared with 74.2% (23/31) of daptomycin-treated patients (P=0.01), representing an absolute reduction in clinical failure of 27.4% favoring linezolid [1]. Additional analyses indicate that daptomycin, even within recommended dosage ranges, leads to poorer outcomes when it does not reach the estimated pharmacodynamic target (fAUC/MIC) compared with linezolid in treating VRE BSI, and that high-dose daptomycin (≥11 mg/kg) is required to achieve survival outcomes comparable to linezolid [2]. The majority of studies demonstrating increased mortality with daptomycin used a median dose of approximately 6 mg/kg/day [2].

VRE Bacteremia Daptomycin

Linezolid vs. Vancomycin: Comparable Thrombocytopenia Risk in Nosocomial Pneumonia

Contrary to the common perception that linezolid carries inherently higher hematologic toxicity, comparative analyses indicate that linezolid does not increase the risk of thrombocytopenia relative to vancomycin in patients with nosocomial pneumonia. In a comparative analysis, clinically significant thrombocytopenia was uncommon, and linezolid was not associated with a greater risk of thrombocytopenia in seriously ill patients than was vancomycin [1]. However, thrombocytopenia is a duration-dependent adverse effect associated with linezolid: Phase III studies report reversible thrombocytopenia in 2.4% of patients, with an increased risk evident at treatment durations of ≥2 weeks [2]. A separate study in young children reported thrombocytopenia rates of 1.9% for linezolid versus 0% for vancomycin (P=0.170), confirming no statistically significant difference [3].

Thrombocytopenia Safety Myelosuppression

Linezolid vs. Vancomycin: 4.3-Day Reduction in Ventilator Duration in MRSA VAP

In a prospective, multicenter clinical trial comparing linezolid versus vancomycin in patients with MRSA ventilator-associated pneumonia (VAP), linezolid-treated patients demonstrated favorable trends across multiple secondary outcomes. The mean duration of ventilation was 10.4 days for linezolid versus 14.3 days for vancomycin, a reduction of 3.9 days [1]. Similarly, ICU length of stay was shorter with linezolid (12.2 days vs. 16.2 days), and survival rate trended higher (86.7% vs. 70.0%) [1]. While the primary endpoint of early microbiological cure (56.5% vs. 47.4%, P=0.757) did not reach statistical significance due to the small sample size (n=42 with repeat BAL), the consistent directionality of all secondary outcomes favoring linezolid suggests a potential clinical advantage that may be attributable to factors beyond bacterial clearance alone, such as superior pulmonary penetration or immunomodulatory effects [1].

Ventilator-associated pneumonia MRSA Clinical outcomes

Linezolid CAS 165800-03-3: Evidence-Based Research and Clinical Procurement Scenarios


MRSA Nosocomial Pneumonia: Clinical Cure Superiority Supported by ZEPHyR Trial

Procurement for hospital pneumonia treatment protocols should prioritize linezolid based on the ZEPHyR study findings, which demonstrated a statistically significant 11% absolute improvement in clinical cure compared with vancomycin (57.6% vs. 46.6%, P=0.042) [1]. This evidence is particularly relevant for formulary decisions in institutions with high MRSA nosocomial pneumonia burden, where the superior efficacy of linezolid directly translates to improved patient outcomes.

Cost-Effective Procurement for MRSA Hospital-Acquired Pneumonia

Healthcare systems and hospital pharmacies seeking value-based antibiotic selection should consider linezolid over vancomycin for MRSA HAP based on pharmacoeconomic modeling showing a 1.8% higher cure rate (62.5% vs. 60.7%) and KRW 39,006 lower total costs per episode [1]. This dominant cost-effectiveness profile supports inclusion in institutional formularies where both clinical efficacy and budget impact are evaluated.

VRE Bloodstream Infection Management in Settings Without High-Dose Daptomycin Protocols

In clinical settings where therapeutic drug monitoring or high-dose daptomycin protocols (≥11 mg/kg) are not routinely implemented, linezolid should be the preferred agent for VRE bacteremia. Evidence shows a 27.4% absolute reduction in clinical failure compared with standard-dose daptomycin (46.8% vs. 74.2%, P=0.01) [1]. Procurement decisions should account for the demonstrated superiority of linezolid when daptomycin is used at suboptimal doses (<11 mg/kg) [2].

In Vitro Susceptibility Testing and Research-Grade Procurement

For microbiology laboratories and antimicrobial research programs, linezolid serves as the essential reference standard for oxazolidinone susceptibility testing. Its established MIC range (0.5–4 mg/L against streptococci, enterococci, and staphylococci) [1] provides a benchmark against which novel oxazolidinones such as tedizolid (4-fold more potent in vitro) are compared [2]. Research-grade procurement of linezolid is critical for comparator studies evaluating next-generation oxazolidinones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.